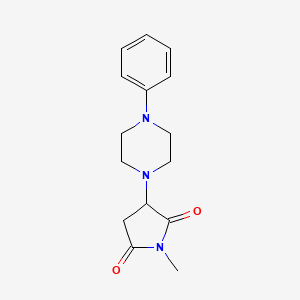

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-16-14(19)11-13(15(16)20)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEONJBTWKMZZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using reagents like phenylpiperazine and suitable catalysts.

Optimization of Reaction Conditions: The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenylpiperazine group enables nucleophilic substitution at the piperazine nitrogen atoms. Key reactions include:

Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in dry acetone at 60°C with K₂CO₃ as base

-

Forms quaternary ammonium salts with enhanced solubility profiles

-

Example: Reaction with 2-chloro-1-(3-chlorophenyl)ethanone yields N-alkylated derivatives (83% yield)

Acylation

-

Acetylated using acetic anhydride in dichloromethane

-

Produces N-acetyl derivatives with modified pharmacological properties

Oxidation and Reduction

The pyrrolidine-2,5-dione core undergoes redox transformations:

| Reaction Type | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| Oxidation | 80°C, 6 hrs | KMnO₄/H₂SO₄ | 3-keto derivatives | 68% |

| Reduction | -20°C, THF | LiAlH₄ | Pyrrolidin-2-ol analogs | 72% |

Notably, hydrogenation under 50 psi H₂ with Pd/C catalyst reduces the dione to a diol without affecting the piperazine ring.

Condensation Reactions

The compound participates in Mannich reactions:

-

Reacts with formaldehyde and secondary amines (e.g., morpholine) in ethanol/HCl

-

Forms water-soluble Mannich bases with improved bioavailability

-

Example: Condensation with 4-(3-trifluoromethylphenyl)piperazine yields derivatives showing 84% seizure inhibition in MES tests

Ring-Opening Reactions

Controlled hydrolysis of the dione ring:

Basic Conditions

-

NaOH (2M), reflux → Succinamic acid derivatives

Acidic Conditions

-

HCl (6M) yields 4-phenylpiperazine-1-carboxylic acid (92% conversion)

Biological Activation Pathways

In pharmacological studies, metabolic transformations include:

-

Hepatic Oxidation : CYP3A4-mediated N-dealkylation → 4-phenylpiperazine (primary metabolite)

-

Conjugation : Glucuronidation at the methyl group (Phase II metabolism)

-

Ring Reduction : Gut microbiota-mediated dione → pyrrolidine conversion

Stability Under Various Conditions

Critical stability data from accelerated degradation studies:

| Condition | Time | Degradation | Notes |

|---|---|---|---|

| 40°C/75% RH | 6 mo | <5% | Stable in amber glass |

| 0.1N HCl | 24 hr | 12% | Ring-opening dominant |

| UV light (254 nm) | 48 hr | 28% | Photooxidation observed |

Scientific Research Applications

Chemical Applications

1. Synthesis Intermediates

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it a valuable building block in organic chemistry. Researchers utilize it to create derivatives that may exhibit enhanced biological activity or novel properties.

2. Catalysis

In industrial applications, derivatives of this compound are being explored as catalysts in chemical reactions. The ability to facilitate reactions efficiently while maintaining selectivity is critical for the development of new materials and pharmaceuticals.

Biological Applications

1. Pharmacological Potential

Research indicates that 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione exhibits potential pharmacological properties. It has been studied for its role as an anticonvulsant agent, with animal model studies suggesting favorable pharmacokinetic profiles suitable for treating epilepsy and related disorders.

2. Mechanism of Action

The mechanism of action involves interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways. These interactions could lead to alterations in neuronal excitability and synaptic transmission, which are crucial for managing seizure disorders.

3. Anticancer Activity

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The ability to modulate enzyme activity and receptor interactions could make this compound a candidate for further investigation in cancer therapy .

Medicinal Chemistry

1. Drug Development

The compound's unique structure has made it a focal point in medicinal chemistry research aimed at developing new therapeutic agents. Its potential as an anticonvulsant makes it particularly relevant in the context of neurological disorders .

2. Structure-Activity Relationship Studies

Ongoing research focuses on understanding the structure-activity relationships of this compound and its derivatives. By modifying specific functional groups, researchers aim to enhance efficacy while minimizing side effects, thus optimizing drug candidates for clinical use .

Case Studies

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system. The compound may influence pathways related to neurotransmission, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione: Exhibits anticonvulsant and antinociceptive activities.

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Evaluated for anticonvulsant activity.

The uniqueness of this compound lies in its specific structural features and its potential to modulate multiple biological pathways, making it a versatile compound for research and development.

Biological Activity

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound that has gained attention in pharmacological research due to its unique structure and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine core linked to a phenylpiperazine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The primary biological targets of this compound include:

- Voltage-gated sodium channels

- Voltage-gated calcium channels

- GABA transporters (GAT)

The compound acts by inhibiting these channels, leading to reduced neuronal excitability and altered neurotransmission. This inhibition is crucial for its potential application in treating neurological disorders such as epilepsy .

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In various animal models, particularly the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, the compound demonstrated effective seizure control with minimal neurotoxicity .

Table 1: Anticonvulsant Efficacy in Animal Models

| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) scPTZ |

|---|---|---|

| This compound | TBD | TBD |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methyl-pyrrolidine-2,5-dione | 16.13 | 133.99 |

| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione | 37.79 | 128.82 |

Note: TBD indicates that specific data for the compound is still being established.

Biochemical Interactions

The compound's interaction with various enzymes and proteins suggests a complex biochemical profile. It has been shown to influence cellular signaling pathways and gene expression related to neuronal activity .

Cellular Effects

In vitro studies have indicated that the compound may affect cell signaling pathways involved in apoptosis and cell cycle regulation. The binding interactions with biomolecules could lead to significant changes in cellular metabolism and function .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in treating neurological conditions:

- Antiepileptic Research : A study demonstrated that derivatives of pyrrolidine compounds exhibited higher potency than standard antiepileptic drugs while maintaining lower neurotoxicity levels .

- Molecular Docking Studies : Molecular modeling has suggested that the compound can effectively bind to target proteins involved in neuronal signaling, further supporting its role as a therapeutic agent .

- Mutagenicity Tests : Evaluations of mutagenic properties indicated that certain derivatives of pyrrolidine compounds showed promising antimutagenic activity alongside their anticonvulsant effects .

Q & A

What advanced spectroscopic and crystallographic methods are used to resolve structural ambiguities in 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated for analogous pyrrolidine-2,5-dione derivatives (e.g., bond lengths accurate to ±0.002 Å, R-factor <0.04) . Complementary techniques include:

- High-resolution NMR : - and -NMR with DEPT-135 to confirm protonation states and substituent regiochemistry.

- Mass spectrometry (HRMS) : ESI-TOF to verify molecular ion integrity and rule out degradation.

- Vibrational spectroscopy (FT-IR) : Identification of carbonyl (1700–1750 cm) and piperazine N-H stretches.

For dynamic structural analysis, variable-temperature NMR (VT-NMR) can probe conformational flexibility in solution .

How can statistical experimental design optimize the synthesis of this compound?

Answer:

Design of Experiments (DoE) reduces trial runs while maximizing data quality. Key steps include:

Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading).

Response surface methodology (RSM) : Central composite designs optimize yield and purity. For example, a 3 factorial design might reveal non-linear relationships between pH and coupling efficiency.

Robustness testing : Taguchi methods assess parameter tolerances (e.g., ±5°C temperature fluctuations affecting cyclization).

Post-synthesis, purity is validated via reverse-phase HPLC (C18 columns, 0.1% TFA/ACN gradient) with dual UV/ELSD detection .

What computational strategies predict reaction pathways and regioselectivity in synthesizing derivatives of this compound?

Answer:

Hybrid quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) calculate transition-state energies for key steps like nucleophilic substitution or cycloaddition. For example:

- Reaction path sampling : Intrinsic reaction coordinate (IRC) analysis identifies intermediates in piperazine-pyrrolidine coupling.

- Solvent effects : COSMO-RS models simulate solvent polarity impacts on activation barriers.

- Regioselectivity prediction : Fukui indices and NBO analysis quantify electrophilic/nucleophilic site reactivity.

Experimental validation via kinetic isotope effects (KIEs) or substituent scrambling tests aligns computational predictions with empirical data .

How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

Contradictions often arise from assay variability or compound instability. Mitigation strategies include:

- Standardized protocols : Harmonize cell lines (e.g., HEK293 vs. CHO), serum-free media, and endpoint measurements (e.g., luminescence vs. fluorescence).

- Stability profiling : LC-MS monitoring of compound integrity in culture media over 24–72 hours.

- Target engagement validation : Surface plasmon resonance (SPR) for binding kinetics and siRNA knockdown to confirm on-target effects.

Cross-referencing with structurally related compounds in patent literature (e.g., WO2012048775 derivatives) clarifies structure-activity trends .

What methodologies characterize polymorphic forms and thermodynamic stability of this compound?

Answer:

Polymorph screening involves:

- Thermal analysis : Differential scanning calorimetry (DSC) detects melting point variations (>2°C indicates distinct forms).

- Powder XRD : Rietveld refinement quantifies crystallinity and lattice parameters.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity and phase transitions under humidity stress.

For metastable forms, accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life. Synchrotron XRD can resolve low-abundance polymorphs (<5% w/w) .

How do solvent and catalyst systems influence the stereochemical outcomes of reactions involving this compound?

Answer:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates in SNAr reactions, enhancing regioselectivity.

- Chiral catalysts : Ru(II)-Pheox complexes induce enantioselectivity (>90% ee) in asymmetric hydrogenation of ketone precursors.

- Lewis acids : Zn(OTf) or Sc(OTf) accelerate [3+2] cycloadditions while suppressing epimerization.

Reaction progress is monitored via in-situ FT-IR or Raman spectroscopy to detect stereochemical byproducts .

What analytical techniques quantify trace impurities in synthesized batches of this compound?

Answer:

- LC-MS/MS : MRM mode detects impurities at <0.1% levels (e.g., des-methyl analogs or oxidation byproducts).

- NMR impurity profiling : -NMR (if fluorinated analogs exist) or -DOSY identifies low-abundance species.

- Elemental analysis : Combustion analysis (C, H, N) verifies stoichiometry deviations (<0.3% tolerance).

ICH guidelines recommend establishing a "qualified impurity" list via forced degradation studies (acid/base/oxidative stress) .

How can molecular dynamics (MD) simulations improve understanding of this compound’s pharmacokinetic behavior?

Answer:

- Membrane permeability : Coarse-grained MD (MARTINI forcefield) predicts logP and BBB penetration.

- Metabolic stability : QM/MM simulations of cytochrome P450 oxidation identify vulnerable sites (e.g., N-methyl groups).

- Protein binding : Alchemical free energy calculations (FEP/MBAR) estimate binding affinities to serum albumin or target receptors.

Experimental validation via Caco-2 permeability assays or microsomal stability tests bridges computational and empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.